(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(4-ETHYLPIPERAZINO)METHANONE
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Overview
Description
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(4-ETHYLPIPERAZINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, as well as a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(4-ETHYLPIPERAZINO)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and organic solvents, with careful control of temperature and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(4-ETHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine-substituted position
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(4-ETHYLPIPERAZINO)METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: Shares the pyrazole ring and bromine substitution but lacks the piperazine moiety.
4-(9H-fluoren-9-yl)piperazino][1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanone: Similar structure but with different substituents on the pyrazole and piperazine rings.
Uniqueness
(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)(4-ETHYLPIPERAZINO)METHANONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H17BrN4O |
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Molecular Weight |
301.18g/mol |
IUPAC Name |
(4-bromo-1-methylpyrazol-3-yl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H17BrN4O/c1-3-15-4-6-16(7-5-15)11(17)10-9(12)8-14(2)13-10/h8H,3-7H2,1-2H3 |
InChI Key |
WAZAZDYOSFWQSD-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=NN(C=C2Br)C |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=NN(C=C2Br)C |
Origin of Product |
United States |
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